molecular formula C19H18F2N2O2S B2614966 (4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone CAS No. 1207029-42-2

(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone

Cat. No.: B2614966
CAS No.: 1207029-42-2
M. Wt: 376.42
InChI Key: WVMQDMHGXHGMTF-UHFFFAOYSA-N
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Description

(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a useful research compound. Its molecular formula is C19H18F2N2O2S and its molecular weight is 376.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The creation and analysis of various derivatives related to "(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone" involve complex synthetic routes leading to compounds with potential biological activities. These compounds are often characterized using techniques like IR, 1H NMR, and Mass spectra, contributing to the understanding of their molecular structures (Patel, Agravat, & Shaikh, 2011).

Antimicrobial Activity

  • Several studies have focused on synthesizing compounds with enhanced antimicrobial properties. For instance, derivatives have shown variable and modest activity against strains of bacteria and fungi, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Antituberculosis and Anticancer Activity

  • Compounds derived from similar chemical frameworks have been evaluated for their antituberculosis and anticancer activities, with some derivatives exhibiting significant inhibitory effects on cancer cell lines and Mycobacterium tuberculosis. This underscores the potential of these compounds in developing new therapeutic agents for treating tuberculosis and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).

Corrosion Inhibition

  • Research also extends to the application of similar compounds as corrosion inhibitors for mild steel in acidic media, demonstrating how these compounds can effectively protect against corrosion, thereby having implications in material science and engineering (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Fluorophore Development

  • The synthesis of fluorinated derivatives aims at enhancing photostability and spectroscopic properties for applications as fluorophores. This includes creating fluorinated benzophenones, xanthones, and related compounds, showcasing their utility in spectroscopy and imaging (Woydziak, Fu, & Peterson, 2012).

Properties

IUPAC Name

[4-(2,6-difluorobenzoyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2S/c20-14-3-1-4-15(21)17(14)19(25)23-8-6-22(7-9-23)18(24)13-11-12(13)16-5-2-10-26-16/h1-5,10,12-13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMQDMHGXHGMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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